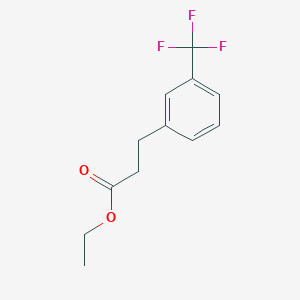

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Overview

Description

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is an ester derivative of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate typically involves the following steps:

Mizoroki-Heck Cross-Coupling Reaction: The initial step involves the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)₂) in the presence of tetrabutylammonium acetate (nBu₄NOAc). This reaction forms an intermediate compound.

Hydrogenation: The intermediate product undergoes hydrogenation in a cascade process to yield a mixture containing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and efficiency. Microwave-assisted conditions can be employed to reduce reaction times without compromising selectivity and yield .

Chemical Reactions Analysis

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate can be compared with similar compounds such as:

Ethyl 3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate: The trifluoromethyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

Ethyl 3-(3-(trifluoromethyl)phenyl)butanoate: Has an additional carbon in the alkyl chain, altering its physical and chemical properties.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity, making it distinct from its analogs.

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13F3O2

- Molecular Weight : 256.24 g/mol

- Functional Groups : Contains a trifluoromethyl group, which enhances lipophilicity and biological activity.

The presence of the trifluoromethyl group is crucial as it affects the compound's pharmacokinetics and interaction with biological systems.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, particularly against certain types of cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.

- Enzyme Interaction : Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Antimicrobial Efficacy : A comparative study showed that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays demonstrated that while some derivatives showed low cytotoxicity (CC50 > 100 μM), they effectively reduced viral infection rates (IC50 values in the low micromolar range) .

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of compounds related to this compound, showing promising results against HIV and other viruses. The compounds were effective at preventing viral entry into host cells without significant cytotoxic effects .

- Cancer Cell Line Testing : In testing against various cancer cell lines, derivatives showed selective toxicity toward leukemia and lung cancer cells, suggesting potential for development as anticancer agents .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H13F3O2 | Trifluoromethyl substitution | Antimicrobial, anti-inflammatory |

| Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate | C14H15ClF3NO6 | Chlorine substituent | Antimicrobial |

| Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C11H12F3NO2 | Different amino position | Anti-inflammatory |

| Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoate | C14H16F3NO2 | Longer carbon chain | Antitumor |

Properties

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474396 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-33-0 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.